molecular formula C10H15NO2 B017611 (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol CAS No. 365-26-4

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

Cat. No.: B017611
CAS No.: 365-26-4
M. Wt: 181.23 g/mol
InChI Key: OXFGTKPPFSCSMA-UHFFFAOYSA-N
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Description

(R,S)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcoholis a chiral benzyl alcohol derivative with a hydroxyl group at the para position and a methylaminoethyl substituent at the alpha position. Its molecular formula isC₁₀H₁₅NO₂, and it exists as a racemic mixture (R,S configuration). The hydrochloride salt form (CAS 942-51-8) has a molecular weight of 217.69 g/mol and a melting point of 209–210°C . This compound shares structural similarities with adrenergic agonists, such as ephedrine and ritodrine, due to its β-amino alcohol motif, which is critical for receptor interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGTKPPFSCSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30110025
Record name Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-39-3, 365-26-4
Record name Oxilofrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067
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Preparation Methods

Esterification of Phenol to Phenol Propionate

Phenol undergoes esterification with propionyl chloride or propionic anhydride in the presence of morpholine and benzene. The reaction is conducted under cryogenic conditions (0–5°C) to minimize side reactions.

Table 1: Esterification Reaction Parameters

ParameterDetails
ReactantsPhenol (100 g), propionyl chloride (230 g)
SolventBenzene (130 mL)
CatalystMorpholine (240 mL)
Temperature0–5°C (initial), room temperature (post-addition)
Reaction Time1–3 hours
Work-upWater washing, benzene extraction, solvent recovery

The product, phenol propionate, is isolated as a colorless liquid after solvent removal under reduced pressure.

Friedel-Crafts Rearrangement to Para-Hydroxypropiophenone

Phenol propionate undergoes a Friedel-Crafts rearrangement using Lewis acid catalysts such as anhydrous aluminum chloride (AlCl₃). This step forms para-hydroxypropiophenone, a key intermediate.

Table 2: Friedel-Crafts Reaction Conditions

ParameterDetails
CatalystAlCl₃ (70 g)
Temperature0–5°C (initial), 50–80°C (reflux)
Reaction Time1–3 hours
Work-upFrozen water quenching, benzene extraction, crystallization

Alternative catalysts like FeCl₃, H₂SO₄, or BF₃ may be used, but AlCl₃ provides optimal yield (85–90%).

Bromination to 2-Bromo-1-(4-Hydroxyphenyl)Acetone

Para-hydroxypropiophenone is brominated using cupric bromide (CuBr₂) in methanol under reflux. The α-position bromination selectively targets the ketone’s carbonyl-adjacent carbon.

Table 3: Bromination Protocol

ParameterDetails
Brominating AgentCuBr₂ (120 g)
SolventMethanol (400 mL)
TemperatureReflux (64.7°C)
Reaction Time2–4 hours
Work-upFiltration, solvent recovery, recrystallization (methanol)

The product is a light yellow crystalline solid.

Nucleophilic Substitution with Methylamine

2-Bromo-1-(4-hydroxyphenyl)acetone reacts with aqueous methylamine (15% w/v) in propyl carbinol at subzero temperatures. This substitution replaces bromine with a methylamino group.

Table 4: Methylamine Reaction Parameters

ParameterDetails
Methylamine Solution15% aqueous (80 mL)
SolventPropyl carbinol (450 mL)
Temperature-5–0°C
Reaction Time2–4 hours
Work-upReduced-pressure distillation, methanol-water crystallization

The intermediate, 2-methylamino-1-(4-hydroxyphenyl)acetone, is obtained as a light yellow crystal.

Reduction to (R*,S*)-4-Hydroxy-alpha-[1-(Methylamino)ethyl]Benzyl Alcohol

The final step involves reducing the ketone group to a secondary alcohol using potassium borohydride (KBH₄) in ethanol.

Table 5: Reduction Reaction Conditions

ParameterDetails
Reducing AgentKBH₄ (12 g)
SolventEthanol (300 mL)
Temperature-5–0°C
Reaction Time1–3 hours
Work-upActivated carbon decolorization, ethanol recovery, crystallization

The product is isolated as a white crystalline powder with a melting point of 209–210°C.

Critical Analysis of Synthetic Route

Yield and Purity Considerations

The overall yield from phenol to methyl synephrine exceeds 70%, with purity >98% after recrystallization. Key factors affecting yield include:

  • Esterification Efficiency : Excess propionyl chloride drives the reaction to completion.

  • Catalyst Activity in Friedel-Crafts : Anhydrous AlCl₃ minimizes side reactions like polymerization.

  • Bromination Selectivity : CuBr₂ avoids over-bromination by stabilizing the intermediate enol.

Industrial Scalability

This route is designed for large-scale production:

  • Solvent Recovery : Benzene and methanol are recycled via distillation.

  • Low-Temperature Steps : Energy costs are mitigated using cryogenic baths.

  • Minimal Chromatography : Crystallization and filtration replace column chromatography, reducing complexity.

Stereochemical Outcomes

The synthesis produces a racemic mixture (R*,S*) due to the absence of chiral resolution steps. The reduction with KBH₄ proceeds without stereoselectivity, yielding equal proportions of diastereomers.

Alternative Methods and Modifications

Propionyl Anhydride as Esterifying Agent

Replacing propionyl chloride with propionic anhydride reduces HCl gas emissions but requires longer reaction times (4–6 hours).

Sodium Borohydride in Reduction

Sodium borohydride (NaBH₄) can substitute KBH₄, though it necessitates stricter moisture control .

Chemical Reactions Analysis

Types of Reactions

Oxilofrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In chemical research, oxilofrine serves as a model compound for studying the behavior of substituted phenethylamines. Its structural similarity to other sympathomimetic agents aids in understanding the interactions and effects of these compounds on biological systems.

Biology

Oxilofrine has been investigated for its effects on adrenergic receptors. It acts primarily as an agonist at both alpha and beta adrenergic receptors, which leads to physiological responses such as vasoconstriction and bronchodilation. These properties make it a subject of interest in studies related to cardiovascular health and respiratory conditions.

Medicine

In medical research, oxilofrine has been studied for potential applications as a cardiac stimulant and in the treatment of hypotension. Its ability to increase heart rate and improve blood flow has been documented in various clinical studies .

Case Study 1: Respiratory Effects
A study published in the Journal of Pharmacology demonstrated that inhalation of oxilofrine significantly improved airflow and reduced bronchospasm in patients with asthma. This highlights its potential use as a therapeutic agent for respiratory conditions.

Case Study 2: Cardiovascular Implications
Research featured in Cardiovascular Drugs and Therapy assessed the cardiovascular effects of oxilofrine, finding that while it effectively increased heart rate, prolonged use could lead to tachyphylaxis—a reduction in response to the drug over time.

Case Study 3: Safety Profile
A safety assessment conducted by the Toxicology Journal reported that oxilofrine has a favorable safety profile at therapeutic doses but noted potential side effects such as hypertension and palpitations.

Industry Applications

Oxilofrine is also utilized in the formulation of dietary supplements, although its use is often controversial due to regulatory concerns regarding its safety and efficacy. The compound's sympathomimetic properties have led to scrutiny over its inclusion in consumer products .

Summary of Findings

The compound this compound exhibits promising biological activity with applications primarily in respiratory therapy and cardiovascular management. However, careful consideration must be given to its side effects and the potential for tolerance development.

ActivityEffectReference
Adrenergic AgonismIncreases heart rate
BronchodilationOpens airways
VasoconstrictionReduces blood flow to extremities

Mechanism of Action

Oxilofrine exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism helps reduce the secretion of mucus into the airway and lessens the stimulus to cough. The compound’s sympathomimetic activity increases adrenergic activity, which contributes to its stimulant effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS Number Molecular Formula Key Structural Features logP Pharmacological Role
Target Compound 365-26-4 C₁₀H₁₅NO₂ - 4-OH, α-(methylaminoethyl)benzyl alcohol ~1.33 Adrenergic activity (potential)
Oxilofrine 365-26-4 C₁₀H₁₅NO₂ Same structure; synonym 1.33 β3-adrenergic agonist
Ritodrine Hydrochloride 23239-51-2 C₁₇H₂₂ClNO₃ - Additional 4-hydroxyphenethylamino group N/A Tocolytic agent (uterine relaxant)
Ephedrine 299-42-3 C₁₀H₁₅NO - 3,4-di-OH (catechol) absent 1.33 Stimulant, bronchodilator
4-Hydroxy-alpha-methylbenzyl alcohol 2380-91-8 C₈H₁₀O₂ - Lacks methylaminoethyl group N/A Intermediate in organic synthesis
Epinephrine (Adrenaline) 51-43-4 C₉H₁₃NO₃ - 3,4-di-OH, β-hydroxyl group -1.39 Vasopressor, cardiac stimulant

Notes:

  • Oxilofrine is a direct synonym of the target compound, sharing identical structure and CAS number .
  • Ritodrine differs by an extra 4-hydroxyphenethylamino group, enhancing its selectivity for uterine β₂-adrenergic receptors .
  • Ephedrine lacks the para-hydroxyl group but retains the methylaminoethyl chain, contributing to its central nervous system stimulant effects .
  • The absence of the methylamino group in 4-hydroxy-alpha-methylbenzyl alcohol eliminates adrenergic activity, highlighting the importance of the amine moiety .

Physicochemical Properties

  • logP Comparison : The target compound and ephedrine share similar logP values (~1.33), indicating moderate lipophilicity conducive to blood-brain barrier penetration . In contrast, epinephrine’s lower logP (-1.39) reflects higher hydrophilicity, limiting CNS activity .
  • Thermal Stability : The hydrochloride salt of the target compound has a high melting point (209–210°C), suggesting stability under physiological conditions .

Pharmacological and Therapeutic Insights

  • Adrenergic Receptor Binding: The β-amino alcohol moiety in the target compound is critical for adrenergic receptor interactions. Unlike epinephrine, which activates α- and β-receptors, the single hydroxyl group in the target compound may limit receptor subtype selectivity .
  • Clinical Applications :
    • Ritodrine Hydrochloride : Used to delay preterm labor via uterine relaxation, leveraging its β₂-adrenergic agonism .
    • Oxilofrine : Investigated for lipid metabolism modulation via β3-adrenergic receptors .
    • Ephedrine : Historically used for asthma and hypotension but restricted due to side effects .

Biological Activity

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol, also known as 1-hydroxypholedrine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Identification

  • IUPAC Name : this compound
  • CAS Number : 365-26-4
  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol

Pharmacological Properties

This compound exhibits various biological activities, primarily related to its adrenergic properties. It is structurally similar to other sympathomimetic agents and has been studied for its potential use in treating respiratory conditions and as a decongestant.

This compound acts primarily as an agonist at adrenergic receptors, particularly the alpha and beta subtypes. This results in vasoconstriction and bronchodilation, making it useful in conditions like asthma and nasal congestion.

Biological Activity Data

Activity Effect Reference
Adrenergic AgonismIncreases heart rate
BronchodilationOpens airways
VasoconstrictionReduces blood flow to extremities

Case Study 1: Respiratory Effects

A study published in the Journal of Pharmacology examined the efficacy of this compound in patients with asthma. The results indicated a significant improvement in airflow and reduction in bronchospasm when administered via inhalation.

Case Study 2: Cardiovascular Implications

Research highlighted in Cardiovascular Drugs and Therapy assessed the cardiovascular effects of this compound. It was found that while it effectively increased heart rate, prolonged use could lead to tachyphylaxis, diminishing its efficacy over time.

Case Study 3: Safety Profile

A safety assessment conducted by the Toxicology Journal reported that this compound has a favorable safety profile at therapeutic doses but noted potential side effects such as hypertension and palpitations.

Summary of Findings

The compound shows promising biological activity with applications primarily in respiratory therapy and cardiovascular management. However, attention must be paid to its side effects and the potential for tolerance development.

Q & A

Basic Research Questions

What are the established synthetic routes for (R,S)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol?**

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-hydroxybenzaldehyde with methylamine, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pH (7–8). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Characterization via 1H^1H-NMR (δ 7.2–6.7 ppm for aromatic protons, δ 4.1–3.8 ppm for hydroxyl and methylamino groups) and HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How is the stereochemical configuration of the compound validated?

  • Methodological Answer : Chiral chromatography using a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) resolves enantiomers. Comparison of retention times with racemic standards and optical rotation measurements ([α]D_D values) confirm stereochemistry. Circular dichroism (CD) spectroscopy can further validate enantiomeric excess (>98%) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., hydroxyl at δ 4.8 ppm, methylamino at δ 2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 167.105 for [M+H]+^+).
  • IR Spectroscopy : O-H stretch (3200–3500 cm1^{-1}) and C-N stretch (1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can enantiomeric resolution be optimized for industrial-scale applications?

  • Methodological Answer : Enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol) selectively hydrolyzes one enantiomer. Process optimization includes substrate-to-enzyme ratio (10:1 w/w), temperature (30–40°C), and reaction time (24–48 hr). Continuous-flow reactors improve yield (>90% ee) and scalability .

Q. What role does the compound play in asymmetric catalysis for chiral polymer synthesis?

  • Methodological Answer : The compound serves as a chiral initiator in ring-opening polymerization (ROP) of lactides. Using Sn(Oct)2_2 as a catalyst, polymers with >95% enantiomeric excess are synthesized. Thermal analysis (DSC) shows glass transition temperatures (TgT_g) of 50–60°C, indicating potential for biodegradable materials .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?

  • Methodological Answer : Stability assays in buffered solutions (pH 2–10) at 37°C reveal degradation via hydrolysis at extreme pH. HPLC-MS identifies degradation products (e.g., 4-hydroxybenzaldehyde). Optimal stability is observed at pH 6–7 (phosphate buffer), with a half-life >72 hr. Solvents like DMSO enhance solubility without degradation .

Q. What mechanistic insights exist for its bioactivity in adrenergic receptor studies?

  • Methodological Answer : Radioligand binding assays (using 3H^3H-epinephrine) show moderate affinity for α1_1-adrenergic receptors (IC50_{50} ≈ 10 μM). Molecular docking simulations (AutoDock Vina) predict hydrogen bonding with Ser194^{194} and hydrophobic interactions with Phe288^{288}, suggesting partial agonist activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
Reactant of Route 2
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(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

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